2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid (CAS: 360781-30-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions while retaining acid-labile side-chain protections . Structurally, this compound features a hexanoic acid backbone substituted with a methyl group at position 5 and an Fmoc-protected amino group at position 2. Its stereochemical configuration (R or S) and branched alkyl chain influence its solubility, reactivity, and compatibility with peptide assembly protocols. Synonyms include Fmoc-β-Homoleu-OH, highlighting its homology to leucine derivatives .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOQOPBFLFQOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360781-30-2 | |
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, are commonly used in peptide synthesis. They are known to interact with amino acid residues, facilitating the formation of peptide bonds.
Mode of Action
The compound likely interacts with its targets through the formation of peptide bonds, a process facilitated by the Fmoc group. The Fmoc group acts as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing for further elongation of the peptide chain.
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence protein synthesis and related pathways.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptides or proteins it helps synthesize. These effects could range from enzymatic activity modulation to influencing cell signaling pathways, depending on the nature of the synthesized peptide or protein.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive substances, which can affect the efficiency of peptide bond formation and the stability of the Fmoc group.
Biological Activity
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is significant in peptide synthesis and has potential therapeutic applications due to its biological activity. The following sections provide an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 335.46 g/mol
- CAS Number : 75534971
The Fmoc group is widely used in solid-phase peptide synthesis as a protective group for amino acids, allowing for selective reactions during peptide assembly.
Biological Activity
Biological activity refers to the effects that a compound exerts on living organisms. For this compound, key areas of biological activity include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with Fmoc groups can exhibit antimicrobial properties, potentially useful in developing new antibiotics.
- Cell Signaling Pathways : Research indicates that the compound may influence various signaling pathways, including apoptosis and cell cycle regulation. These effects are critical for understanding its role in cancer therapeutics .
- Peptide Synthesis : The compound's role in peptide synthesis allows for the creation of biologically active peptides, which can have diverse therapeutic applications.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of Fmoc-protected amino acids against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential as new antimicrobial agents .
- Cell Cycle Regulation : In vitro studies demonstrated that Fmoc-amino acids could modulate the cell cycle in cancer cell lines, leading to increased apoptosis rates. This finding highlights the potential of these compounds in cancer treatment strategies .
- Peptide Therapeutics : The use of this compound in synthesizing bioactive peptides has been explored, with successful synthesis of peptides showing enhanced stability and activity compared to non-protected counterparts .
Data Table: Summary of Biological Activities
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used as a protective group for amino acids in solid-phase peptide synthesis (SPPS). The Fmoc group provides stability during synthesis while allowing for selective deprotection under mild conditions using base.
Case Study: Synthesis of Therapeutic Peptides
In a study focused on synthesizing therapeutic peptides, Fmoc-amino acids were utilized to construct cyclic peptides that exhibited enhanced biological activity. The incorporation of 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid allowed for the formation of stable cyclic structures, which improved the peptides' resistance to enzymatic degradation and increased their therapeutic efficacy .
Drug Development
Role in Drug Design
The compound serves as a versatile building block in the design of novel pharmaceuticals. Its unique structure can be modified to enhance bioavailability and specificity towards biological targets.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of Fmoc-amino acids, including this compound, have been incorporated into anticancer agents. These agents showed promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation .
Bioconjugation Techniques
Application in Bioconjugates
Fmoc-amino acids are also employed in bioconjugation strategies to attach biomolecules such as peptides or proteins to surfaces or other molecules. This is crucial for developing biosensors or targeted drug delivery systems.
Case Study: Targeted Drug Delivery Systems
A study involving the conjugation of Fmoc-protected amino acids to nanoparticles demonstrated enhanced targeting capabilities for drug delivery systems. The modified nanoparticles showed increased uptake in cancer cells while minimizing systemic toxicity .
Material Science
Use in Polymer Chemistry
In polymer science, Fmoc-amino acids are used to synthesize functionalized polymers that can respond to environmental stimuli. These polymers have potential applications in drug delivery and tissue engineering.
Case Study: Responsive Polymers
Research has illustrated that polymers synthesized using this compound exhibit pH-responsive behavior, making them suitable for controlled drug release applications .
Analytical Chemistry
Role in Chromatography
The compound can also be utilized as a chiral stationary phase in chromatography, aiding in the separation of enantiomers in pharmaceutical compounds.
Case Study: Chiral Separation Techniques
Studies have shown that using Fmoc-amino acids as chiral selectors improves the resolution of enantiomers significantly compared to traditional methods. This application is crucial for ensuring the efficacy and safety of chiral drugs .
Chemical Reactions Analysis
Peptide Bond Formation
This compound participates in amide coupling via activated carboxyl groups. Typical reagents and conditions include:
| Reagent System | Solvent | Temperature | Coupling Efficiency |
|---|---|---|---|
| HBTU/HOBt with DIPEA | DMF | 0–25°C | 92–98% |
| DCC/NHS | DCM | RT | 85–90% |
| COMU with Oxyma Pure | DMF | 0°C | 95%+ |
Mechanism :
-
Carboxyl group activation forms an O-acylisourea intermediate (DCC) or active ester (NHS).
-
Nucleophilic attack by the amine group of another amino acid/residue.
-
Deprotonation by tertiary amines (e.g., DIPEA) drives the reaction.
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mild basic conditions:
Conditions*:
Side Reactions :
-
Premature deprotection in acidic media (pH < 4) is negligible.
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling conditions:
| Method | Catalyst | Yield | Application Example |
|---|---|---|---|
| Steglich esterification | DMAP/DCC | 80–85% | Methyl ester for SPPS |
| Mitsunobu reaction | DIAD/TPP | 75% | Allyl ester synthesis |
Key Limitation : Steric hindrance from the 5-methylhexanoic chain reduces reactivity with bulky alcohols.
Racemization
Occurs during coupling if:
-
Temperatures exceed 25°C.
-
Inadequate activation leads to prolonged reaction times.
Mitigation :
Hydrolysis
The F
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous Fmoc-protected amino acids, emphasizing structural variations, physicochemical properties, and applications.
Stereochemical Variants
- (R)-3-((Fmoc)amino)-5-methylhexanoic acid (CAS: 270062-91-4): Differs in the position of the amino group (position 3 vs. 2) and stereochemistry (R-configuration). This variant may exhibit altered peptide chain folding due to steric effects .
Chain Length and Substituent Modifications
- (S)-5-Methyl-4-((Fmoc)amino)-2-hexanoic acid (65c, CAS: Not provided): Features a methyl group at position 5 and an amino group at position 3. The extended chain length increases hydrophobicity, impacting peptide solubility .
- (R)-5-(4-tert-Butoxyphenyl)-4-((Fmoc)amino)-2-pentanoic acid (65f, CAS: Not provided): Aromatic substitution at position 5 introduces π-π stacking interactions, useful for stabilizing peptide tertiary structures .
- 2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid (CAS: 1340291-71-5): Replaces the hexanoic acid backbone with a thiophene ring, altering electronic properties and enabling conjugation in photodynamic therapies .
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Stereochemistry | Key Features |
|---|---|---|---|---|---|---|
| Target Compound | 360781-30-2 | C₂₃H₂₇NO₄ | 381.46 | Not reported | S/R | 5-methylhexanoic acid backbone |
| (R)-3-((Fmoc)amino)-5-methylhexanoic acid | 270062-91-4 | C₂₂H₂₅NO₄ | 367.44 | Not reported | R | Amino group at position 3 |
| (S)-5-Methyl-4-((Fmoc)amino)-2-hexanoic acid | – | C₂₂H₂₅NO₄ | 367.44 | 120 | S | Extended alkyl chain |
| (S)-2-((Fmoc)(methyl)amino)-5-methylhexanoic acid | 2260800-15-3 | C₂₃H₂₇NO₄ | 381.46 | Not reported | S | N-methylation |
Notes:
- Melting points vary significantly; e.g., compound 65c melts at 120°C, while 65a (similar backbone) melts at 140–141°C .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid?
The synthesis requires precise control of temperature (typically 0–25°C), pH (neutral to slightly basic), and solvent selection (e.g., dichloromethane or tetrahydrofuran). Catalysts like HOBt (Hydroxybenzotriazole) and DIC (Diisopropylcarbodiimide) are often used for coupling reactions. Reaction progress should be monitored via HPLC to track intermediate formation and ensure high yields (>90%) .
Q. How can researchers purify this compound effectively?
Purification commonly involves reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water with 0.1% trifluoroacetic acid. For crude mixtures, flash chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Post-purification, lyophilization ensures solvent-free isolation .
Q. Which analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) verifies stereochemistry, particularly at chiral centers (e.g., the amino acid backbone).
- Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for accurate mass determination).
- HPLC assesses purity (>97% required for research-grade material) .
Advanced Research Questions
Q. How can stereochemical inconsistencies be resolved during synthesis?
Chiral purity is critical. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers. For dynamic resolution, employ enzymes like lipases under controlled pH (6–8) and temperature (25–37°C). NMR coupling constants (e.g., vicinal ) can confirm stereochemistry .
Q. What strategies address conflicting solubility data in different solvents?
Solubility varies with solvent polarity. For aqueous systems (e.g., peptide coupling), use co-solvents like DMSO (10–20% v/v). In organic phases, optimize solubility with THF:DCM mixtures (1:1). Pre-dissolve the compound in minimal DMSO before adding to aqueous buffers to avoid precipitation .
Q. How should researchers handle discrepancies in reported toxicity data?
While acute toxicity is classified as Category 4 (oral, dermal, inhalation), chronic effects remain uncharacterized. Adopt precautionary measures :
Q. What methods stabilize the compound under long-term storage?
Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation. For lyophilized forms, add cryoprotectants (e.g., trehalose) to mitigate hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Data Contradiction and Optimization
Q. How to troubleshoot low yields in automated peptide synthesizers?
Low yields often stem from inefficient Fmoc deprotection. Use 20% piperidine in DMF (v/v) with two 5-minute cycles. Ensure coupling reagent excess (3–5 eq.) and monitor by Kaiser test . If aggregation occurs, incorporate microwave-assisted synthesis (50°C, 10 min per cycle) .
Q. What analytical approaches identify impurities in synthesized batches?
- High-resolution LC-MS identifies byproducts (e.g., truncated peptides or racemized forms).
- 2D-NMR (e.g., HSQC) resolves overlapping signals from impurities.
- Ion chromatography detects residual TFA or salts from purification .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
